molecular formula C21H21NO5S2 B14731305 Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate CAS No. 5386-27-6

Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B14731305
CAS No.: 5386-27-6
M. Wt: 431.5 g/mol
InChI Key: IYFCUNHFAPTROR-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate, typically involves condensation reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions .

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their diverse pharmacological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

CAS No.

5386-27-6

Molecular Formula

C21H21NO5S2

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO5S2/c1-4-27-21(24)19-13(2)14(3)28-20(19)22-18(23)12-29(25,26)17-10-9-15-7-5-6-8-16(15)11-17/h5-11H,4,12H2,1-3H3,(H,22,23)

InChI Key

IYFCUNHFAPTROR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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